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Compound of Interest

Compound Name: 2,3,4,7-Tetramethyloctane

Cat. No.: B15455353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 2,2,7,7-tetramethyloctane (CAS No. 1071-31-4). Due to a scarcity of direct experimental

measurements for this specific branched alkane, this document presents a combination of

critically evaluated, calculated data and relevant experimental data for structurally similar

compounds. Furthermore, it details the general experimental protocols employed for

determining the thermochemical properties of long-chain alkanes, offering a foundational

understanding for further research and application in fields such as chemical process design,

drug development, and computational modeling.

Core Thermochemical Data
The following tables summarize the key thermochemical properties of 2,2,7,7-

tetramethyloctane. It is important to note that a significant portion of the available data is

derived from computational methods.

Table 1: Calculated Thermochemical Properties of 2,2,7,7-Tetramethyloctane[1]
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Property Value Unit Method

Standard Gibbs Free

Energy of Formation

(ΔfG°)

55.84 kJ/mol
Joback Calculated

Property

Enthalpy of Formation

at Standard

Conditions (gas)

(ΔfH°gas)

-308.51 kJ/mol
Joback Calculated

Property

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

12.01 kJ/mol
Joback Calculated

Property

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

39.71 kJ/mol
Joback Calculated

Property

Octanol/Water

Partition Coefficient

(logPoct/wat)

4.639 -
Crippen Calculated

Property

Table 2: Reaction Thermochemistry for 2,2,7,7-Tetramethyloctane[2]

Reaction
Enthalpy of
Reaction (ΔrH°)

Conditions Solvent

Hydrogen + trans-

2,2,7,7-Tetramethyl-4-

octene = 2,2,7,7-

Tetramethyloctane

-26.90 ± 0.06 kcal/mol liquid phase Acetic acid

Hydrogen + cis-

2,2,7,7-Tetramethyl-4-

octene = 2,2,7,7-

Tetramethyloctane

-26.04 ± 0.15 kcal/mol liquid phase Acetic acid
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Experimental Protocols for Thermochemical Data
Determination
While specific experimental data for 2,2,7,7-tetramethyloctane is limited, the following protocols

describe the standard methodologies used for determining the thermochemical properties of

long-chain alkanes. These methods are applicable for future experimental investigations of the

target molecule.

Determination of Enthalpy of Combustion and Formation
The standard enthalpy of formation of an organic compound is often determined indirectly from

its enthalpy of combustion.

Experimental Workflow: Bomb Calorimetry

Workflow for determining the enthalpy of formation using bomb calorimetry.

Methodology:

Sample Preparation: A precisely weighed sample of the alkane is placed in a crucible inside

a high-pressure vessel known as a "bomb."

Pressurization and Assembly: The bomb is filled with pure oxygen under pressure to ensure

complete combustion. It is then submerged in a known quantity of water within an insulated

container (the calorimeter).

Ignition and Temperature Measurement: The sample is ignited electrically, and the heat

released by the combustion reaction is absorbed by the water and the calorimeter, causing a

temperature increase. This temperature change is meticulously recorded.

Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter is predetermined

by combusting a substance with a known enthalpy of combustion, such as benzoic acid. The

enthalpy of combustion of the sample is then calculated from the observed temperature rise.

Calculation of Enthalpy of Formation: Using Hess's Law, the standard enthalpy of formation

of the alkane is calculated from its standard enthalpy of combustion and the known standard

enthalpies of formation of the combustion products (carbon dioxide and water).
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Determination of Heat Capacity
Experimental Workflow: Differential Scanning Calorimetry (DSC)

Workflow for Heat Capacity Determination

DSC Measurement

Calibration and Analysis

Sample and Reference Pans:
- Place a known mass of 2,2,7,7-tetramethyloctane in a sample pan

- Use an empty pan as a reference

Temperature Program:
- Heat both pans at a controlled rate

Heat Flow Measurement:
- The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature

Calculate Heat Capacity (Cp):
- Compare the heat flow of the sample to the standard

Baseline Correction:
- Run the experiment with empty pans to establish a baseline

Standard Calibration:
- Run a standard with a known heat capacity (e.g., sapphire)

Click to download full resolution via product page

Workflow for determining heat capacity using Differential Scanning Calorimetry.

Methodology:

Sample Preparation: A small, accurately weighed sample of the liquid alkane is hermetically

sealed in an aluminum pan. An empty sealed pan is used as a reference.

DSC Analysis: The sample and reference pans are placed in the DSC instrument and

subjected to a controlled temperature program (e.g., a linear heating rate).
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Heat Flow Measurement: The instrument measures the difference in heat flow between the

sample and the reference required to maintain them at the same temperature. This

differential heat flow is directly proportional to the heat capacity of the sample.

Calibration and Calculation: The instrument is calibrated using a standard material with a

well-known heat capacity, such as sapphire. The heat capacity of the sample is then

determined by comparing its heat flow signal to that of the standard.

Computational Approaches
In the absence of extensive experimental data, computational chemistry provides valuable

estimates of thermochemical properties.

Logical Relationship: Computational Thermochemistry
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Logical Flow of Computational Thermochemistry

Molecular Structure Input:
- 2,2,7,7-Tetramethyloctane

Selection of a Theoretical Model:
- e.g., Density Functional Theory (DFT)

- e.g., Group Contribution Methods (Joback)

Quantum Mechanical Calculation (for DFT):
- Solve the Schrödinger equation to obtain electronic energy

Group Contribution Calculation:
- Sum the contributions of predefined molecular groups

Statistical Mechanics:
- Calculate vibrational, rotational, and translational contributions to thermodynamic properties from DFT results

Prediction of Thermochemical Properties:
- Enthalpy of Formation (ΔfH°)

- Entropy (S°)
- Heat Capacity (Cp)

Click to download full resolution via product page

Logical flow for the computational prediction of thermochemical properties.

Group contribution methods, such as the Joback method, estimate thermochemical properties

by summing the contributions of individual functional groups within the molecule. More

advanced methods, like Density Functional Theory (DFT), solve the electronic structure of the

molecule to provide more accurate predictions of its thermodynamic properties.

Conclusion
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This technical guide has synthesized the available thermochemical data for 2,2,7,7-

tetramethyloctane and outlined the standard experimental and computational methodologies

for the determination of these properties. While a reliance on calculated data is currently

necessary, this document provides a robust framework for researchers and professionals to

understand the thermochemical profile of this compound and to design future experimental

work to obtain more precise data. The provided workflows and diagrams offer a clear visual

representation of the processes involved in generating thermochemical data, aiding in the

planning and execution of further studies in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15455353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

